REACTION_CXSMILES
|
[C:1]([O:8][CH3:9])(=[O:7])[CH2:2][C:3]([O:5][CH3:6])=[O:4].C(N(CC)CC)C.C1(C)C=CC(S([N:26]=[N+:27]=[N-])(=O)=O)=CC=1>CC#N>[CH3:6][O:5][C:3](=[O:4])[C:2](=[N+:26]=[N-:27])[C:1]([O:8][CH3:9])=[O:7]
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Name
|
|
Quantity
|
0.075 mol
|
Type
|
reactant
|
Smiles
|
C(CC(=O)OC)(=O)OC
|
Name
|
|
Quantity
|
7.6 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)#N
|
Name
|
|
Quantity
|
14.8 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)N=[N+]=[N-])C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
39 (± 1) °C
|
Type
|
CUSTOM
|
Details
|
with vigorous stirring over 15 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
reflux condenser and mechanical stirrer (Rushton)
|
Type
|
CUSTOM
|
Details
|
was adjusted to 20° C.
|
Type
|
ADDITION
|
Details
|
The addition
|
Type
|
STIRRING
|
Details
|
After the mixture had been stirred at room temperature for 2.5 hours
|
Duration
|
2.5 h
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated at 35° C. (12 mm)
|
Type
|
CUSTOM
|
Details
|
The partially crystalline residue was triturated with 100 ml of ether
|
Type
|
CUSTOM
|
Details
|
was placed in a 500 ml separatory funnel
|
Type
|
WASH
|
Details
|
The mixture was washed successively with a 50 ml solution of potassium hydroxide (2N)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The yellow-orange ethereal phase was dried over anhydrous sodium sulfate
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated at 35° (15 mm) until the residue
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |